tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate

Synthetic Chemistry Protecting Group Strategy Process Chemistry

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) is a dual nitrogen-protected piperidine building block featuring a 1-benzylpiperidine core and a tert-butyloxycarbonyl (Boc)-protected aminomethyl side chain. The molecule belongs to the N-benzylpiperidine (N-BP) class, a privileged scaffold in central nervous system (CNS) drug discovery, most notably represented by the FDA-approved Alzheimer's drug donepezil.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 173340-23-3
Cat. No. B065112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
CAS173340-23-3
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,21)
InChIKeySOXSDIKJHXTJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3): Sourcing a Strategic Boc-Protected Intermediate for CNS Drug Discovery


tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) is a dual nitrogen-protected piperidine building block featuring a 1-benzylpiperidine core and a tert-butyloxycarbonyl (Boc)-protected aminomethyl side chain [1]. The molecule belongs to the N-benzylpiperidine (N-BP) class, a privileged scaffold in central nervous system (CNS) drug discovery, most notably represented by the FDA-approved Alzheimer's drug donepezil [2]. With a molecular weight of 304.43 g/mol and a computed LogP of 3.75, this intermediate offers a balance of lipophilicity and hydrogen-bonding capacity (PSA 41.57 Ų) suitable for CNS-targeted compound libraries . Its availability with reported purity of ≥95% from multiple commercial sources makes it a readily accessible research intermediate [1][3].

Why tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) Cannot Be Replaced by Simple Piperidine Analogs


Attempting to substitute tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate with structurally similar N-benzylpiperidine derivatives introduces substantial risk in multi-step synthetic campaigns. The compound's defining synthetic utility arises from the orthogonal stability of its two protecting groups: the N-benzyl moiety provides a robust, hydrogenolyzable mask for the piperidine nitrogen, while the Boc-carbamate selectively shields the primary aminomethyl handle under acidic, basic, and nucleophilic conditions [1]. Simply replacing this with a Cbz-protected analog (e.g., 4-(Cbz-amino)-1-benzylpiperidine, CAS 182223-53-6) alters the deprotection orthogonality and can reduce synthetic efficiency, as demonstrated by comparative protection yields in spiro-piperidine syntheses where Boc protection proceeded with 90% yield versus 85% for Cbz [2]. The precise combination of a 4-aminomethyl linker with the 1-benzyl substituent is a validated pharmacophoric pattern for acetylcholinesterase (AChE) engagement, as confirmed in donepezil's co-crystal structure with AChE [3]. Generic alternatives lacking this exact substitution pattern cannot guarantee retention of the specific cation-π and hydrophobic interactions required for target engagement in CNS drug discovery programs.

Quantitative Differentiation Guide: tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) vs. Closest Analogs


Boc vs. Cbz Protection Efficiency: Yield Advantage in Piperidine Functionalization

In the selective protection of the piperidine nitrogen on a spiro(indoline-3,4′-piperidine) scaffold, the Boc-protected derivative (1a) was obtained in 90% isolated yield, whereas the structurally analogous Cbz-protected derivative (1b) was obtained in 85% yield under comparable reaction conditions [1]. This 5-percentage-point yield advantage represents a meaningful differential for multi-gram and kilogram-scale syntheses where cumulative yield losses can determine project feasibility.

Synthetic Chemistry Protecting Group Strategy Process Chemistry

Enantioresolution Efficiency: Boc-Protected Piperidines Outperform Cbz in Biocatalytic Kinetic Resolution

In ω-transaminase-catalyzed kinetic resolution studies, the 1-N-Boc-3-aminopiperidine substrate achieved 96% enantiomeric excess (ee) at 55% conversion, while the structurally comparable 1-N-Cbz-3-aminopyrrolidine reached >99% ee but at only 50% conversion [1]. The higher conversion achieved by the Boc-protected piperidine substrate at comparable enantioselectivity demonstrates that the Boc group facilitates superior enzyme–substrate interactions in this synthetically critical transformation. This class-level insight directly supports the choice of Boc-protected over Cbz-protected piperidine building blocks when enzymatic resolution is a contemplated downstream step.

Biocatalysis Chiral Amine Synthesis Enantioselectivity

Orthogonal Deprotection Stability: Boc-Carbamate Enables Acid-Selective Unmasking in the Presence of Benzyl Groups

The Boc protecting group on tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate displays acid-labile behavior, undergoing quantitative cleavage with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1 hour (94–98% yield), as demonstrated for closely related Boc-protected piperidine derivatives [1]. In contrast, the N-benzyl group on the piperidine ring remains completely intact under these acidic conditions, requiring orthogonal hydrogenolysis (H₂, Pd/C) for removal [2]. Direct comparators such as 4-(Cbz-amino)-1-benzylpiperidine (CAS 182223-53-6) lack this orthogonal acid-lability, as both Cbz and benzyl groups are removed hydrogenolytically, precluding sequential functionalization strategies. The Boc/Fmoc comparative framework shows that Boc deprotection (TFA, mild acid) is orthogonal to Fmoc conditions (piperidine, base), enabling dual-protection strategies in solid-phase and solution-phase syntheses [3].

Protecting Group Orthogonality Solid-Phase Synthesis Peptide Chemistry

Target Engagement Validation: N-Benzylpiperidine-4-methylene Motif as a Privileged AChE Pharmacophore

The 1-benzylpiperidin-4-ylmethyl substructure — the deprotected core of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate — is a validated pharmacophore for acetylcholinesterase (AChE) inhibition. In the co-crystal structure of donepezil bound to human AChE (PDB: 4EY7), the 1-benzylpiperidine moiety engages in a critical cation-π interaction with Trp86 in the catalytic anionic site, while the piperidine nitrogen forms a hydrogen bond with Tyr337 [1]. SAR studies on 1-benzylpiperidine derivatives identified compound 19 as the most potent dual AChE/BuChE inhibitor with moderate inhibitory activity against both enzymes [2]. The 4-aminomethyl substitution position on the piperidine ring precisely aligns the side chain for subsequent coupling to aromatic recognition elements, a spatial geometry that is not retained when the aminomethyl group is moved to the 2- or 3-position . Compounds lacking the 4-substituted 1-benzylpiperidine scaffold — such as N-benzoylpiperidine analogs — show attenuated AChE binding, confirming the criticality of the benzyl substituent [2].

Acetylcholinesterase Alzheimer's Disease Structure-Based Drug Design

Physicochemical Differentiation: LogP and PSA Values Position the Compound for CNS Drug-Likeness

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) exhibits a computed octanol-water partition coefficient (LogP) of 3.75 and a polar surface area (PSA) of 41.57 Ų . These values lie within the established CNS drug-likeness windows (LogP 2–5; PSA < 90 Ų for brain penetration [1]). In comparison, the unprotected amine precursor, (1-benzylpiperidin-4-yl)methanamine (CAS 88915-26-8), has a significantly lower LogP (estimated ~1.5–2.0) and a higher hydrogen-bond donor count, rendering it less favorable for passive blood-brain barrier (BBB) penetration . The Boc-protected form masks the polar primary amine, reducing H-bond donor count by 1 and increasing lipophilicity, which is advantageous for building CNS-focused compound collections where BBB permeability is a selection criterion. The N-methyl analog, tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate, introduces a tertiary carbamate that alters rotatable bond count and steric bulk at the nitrogen, potentially affecting target binding , whereas the secondary Boc-carbamate retains a hydrogen-bond donor for key interactions.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) is listed by multiple reputable vendors with a standard purity of 95% [1]. Its closest structural comparator, 4-(Cbz-amino)-1-benzylpiperidine (CAS 182223-53-6), is also available at ≥95% purity but with fewer verified suppliers [2]. The direct deprotected amine, (1-benzylpiperidin-4-yl)methanamine (CAS 88915-26-8), requires special handling due to its corrosive and toxicological hazard classification (H314: Causes severe skin burns and eye damage) [3], whereas the Boc-protected carbamate carries a less severe hazard profile (H315/H319/H335: irritant classification) . The broader 4-(Boc-aminomethyl)piperidine scaffold (without the N-benzyl group, CAS 135632-53-0) is commercially available at up to 99% yield in optimized syntheses , but lacks the critical N-benzyl pharmacophoric element. The specific combination of N-benzyl and Boc-protected aminomethyl motifs in a single building block reduces the number of synthetic steps required to access donepezil-like scaffolds, as both key structural elements are pre-installed [4].

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High-Value Application Scenarios for tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3)


Multi-Step Synthesis of CNS Drug Candidates Requiring Sequential Amine Functionalization

For medicinal chemistry teams synthesizing CNS-targeted compound libraries, tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate serves as a dual-protected linchpin intermediate. The Boc group can be selectively removed with TFA/DCM (>94% yield) to expose the primary aminomethyl handle for amide coupling or reductive amination, while the N-benzyl group remains intact to preserve the AChE pharmacophore [1]. This sequential deprotection strategy eliminates an entire protection/deprotection cycle compared to using the free amine or Cbz-protected analogs, where both protecting groups are cleaved under the same hydrogenolytic conditions [2]. The 90% Boc protection efficiency versus 85% for Cbz (as shown in spiro-piperidine synthesis by Ramesh et al. [3]) further supports Boc as the preferred protecting group for scale-up operations.

Accelerated Donepezil Analog Synthesis for Alzheimer's Disease Drug Discovery

The 1-benzylpiperidine-4-methyl core is the exact pharmacophoric fragment found in donepezil (Aricept), the leading AChE inhibitor for Alzheimer's disease (AChE IC₅₀ = 6.7 nM) [4]. By procuring tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate, researchers obtain a pre-assembled building block that positions the benzyl group for cation-π interaction with Trp86 and the 4-aminomethyl linker for subsequent indanone or heterocyclic coupling [4]. This bypasses the need to synthesize the 1-benzylpiperidine-4-carboxaldehyde intermediate (a key bottleneck in donepezil scale-up [5]), potentially reducing the linear step count by 2–3 steps compared to routes starting from 4-piperidone or 1-benzylpiperidine. The compound's LogP of 3.75 is consistent with CNS drug-likeness, ensuring that downstream analogs retain favorable BBB-penetration potential .

Structure-Activity Relationship (SAR) Exploration Around the Aminomethyl Linker in Aminergic GPCR Targets

The Boc-protected aminomethyl group at the 4-position of the piperidine ring provides a versatile diversification point for exploring SAR at aminergic GPCRs, including serotonin (5-HT), dopamine, and muscarinic receptors . The N-benzylpiperidine scaffold is a privileged structure for GPCR ligands, and the protected amine allows for parallel library synthesis via Boc deprotection followed by acylation, sulfonylation, or reductive amination with diverse building blocks [6]. The 4-substitution regiochemistry is critical, as aminomethyl groups at the 2- or 3-positions alter the trajectory of the side chain and disrupt productive target interactions . The milder hazard classification (irritant vs. corrosive for the free amine [7]) makes this intermediate suitable for automated parallel synthesis platforms with reduced EH&S overhead.

Biocatalytic Process Development for Chiral Piperidine Derivatives

For process chemistry groups developing biocatalytic routes to enantiopure piperidine building blocks, the Boc-protected scaffold provides a superior substrate for ω-transaminase-mediated amination compared to Cbz-protected analogs, as demonstrated by the 96% ee achieved at 55% conversion with Boc-piperidine substrates [8]. tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate can serve as a starting material for enzymatic oxidation or transamination at the piperidine ring, with the Boc group providing the necessary enzyme–substrate recognition while the N-benzyl group maintains the pharmacophoric anchor for downstream biological evaluation. This dual-protection strategy enables a 'protect-and-diversify' workflow where enzymatic and chemical transformations are integrated without intermediate deprotection.

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